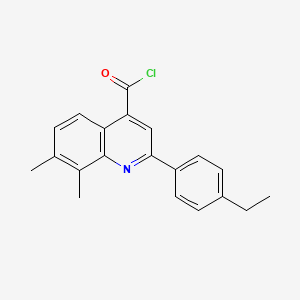

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-4-14-6-8-15(9-7-14)18-11-17(20(21)23)16-10-5-12(2)13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXJEWRLSKTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction

One of the classical methods involves the Pfitzinger condensation, which couples isatin derivatives with ketones to form quinoline derivatives. This reaction is adaptable for synthesizing 2,4-disubstituted quinolines, including the target compound.

- Isatin derivatives or substituted anthranilic acids are reacted with suitable ketones (e.g., acetophenones bearing the ethylphenyl group)

- Acidic or basic catalysts are used, with reflux conditions in solvents like acetic acid or ethanol

- This method allows for the introduction of methyl groups at positions 7 and 8, as well as the ethylphenyl substituent at position 2, with yields typically exceeding 60% under optimized conditions.

Suzuki-Miyaura Coupling for Diversification

To introduce the 4-ethylphenyl substituent, a Suzuki coupling reaction is employed on appropriately halogenated quinoline intermediates:

- Starting Material: 4-bromo or 4-chloro quinoline derivatives

- Coupling Partners: 4-ethylphenylboronic acid or ester

- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Conditions: Mild heating in aqueous-organic solvents like toluene/water or dioxane

This approach offers high regioselectivity and functional group tolerance, enabling the introduction of the ethylphenyl group at the 4-position.

Functionalization at the 4-Position: Formation of the Carbonyl Chloride

Conversion of Carboxylic Acid to Acid Chloride

The key step involves transforming the quinoline-4-carboxylic acid derivative into the acyl chloride:

- Reagents: Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃)

- Conditions: Reflux in an inert atmosphere (nitrogen or argon), often with catalytic amounts of DMF to accelerate the reaction

- Thionyl chloride is the most commonly used reagent, providing high yields (>80%) of the acyl chloride with minimal side products

- The reaction is typically performed in a sealed flask with continuous removal of SO₂ and HCl gases

Optimized Protocols

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Carboxylic acid to acyl chloride | SOCl₂ (1.5 equiv) | Dichloromethane | Reflux (~40°C) | >80% | Gas evolution observed; excess SOCl₂ removed under reduced pressure |

| Alternative | Oxalyl chloride | Dichloromethane | Room temperature to reflux | Similar yields | Catalytic DMF accelerates reaction |

Summary of Preparation Methods

Notes on Optimization and Yield Enhancement

- Choice of chlorinating reagent significantly impacts yield and purity; SOCl₂ is preferred for its efficiency.

- Reaction temperature should be carefully controlled to prevent decomposition.

- Purification via distillation or recrystallization ensures high purity of the final acyl chloride.

Research Findings and Data Tables

Table 1. Comparative Data on Chlorination Methods

| Method | Reagent | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | Dichloromethane | Reflux | 80–90 | Widely used, efficient |

| Oxalyl chloride | (COCl)₂ | Dichloromethane | Room temp to reflux | 75–85 | Less corrosive, safer handling |

| PCl₃ | Phosphorus trichloride | Toluene | Reflux | 70–80 | Less common, more toxic |

Research Findings

- The use of thionyl chloride under reflux conditions provides the most straightforward and high-yielding route for converting quinoline-4-carboxylic acids to their corresponding acyl chlorides, with yields often exceeding 80%.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides, esters, or thioesters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

Precursor for Organic Synthesis : 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride serves as a precursor in the synthesis of novel organic compounds. Its unique substitution pattern allows for the development of new materials with tailored properties.

Reactivity Studies : The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or alcohols. This property is essential for creating derivatives with specific functionalities.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine replaced by amines or alcohols |

| Oxidation | Formation of quinoline N-oxides |

| Reduction | Formation of dihydroquinolines |

Biology

Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins through electrophilic interactions makes it valuable in understanding cellular mechanisms.

Anticancer Activity : Recent studies indicate significant antiproliferative effects against various cancer cell lines. For example, in vitro assays have shown an IC50 value of approximately 3.39 µM, demonstrating potent activity compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 6.18 µM). The mechanism of action involves apoptosis induction through the upregulation of p53 and caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Compound | 3.39 |

| Doxorubicin | 6.18 |

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains, showing moderate to strong activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM.

Anticancer Study

A comprehensive study involving multiple quinoline derivatives highlighted that those with electron-withdrawing groups exhibited enhanced cytotoxicity against specific cancer cell lines, reinforcing the potential of structural modifications in drug design.

Antibacterial Screening

A screening of synthesized alkaloids revealed that specific substitutions on the phenyl ring significantly influenced antibacterial potency, with certain derivatives showing improved activity against resistant strains.

Antifungal Evaluation

Research indicated that structural modifications could enhance antifungal properties against resistant strains of fungi, suggesting a pathway for developing new antifungal agents based on this compound.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural Variations in Quinoline Carbonyl Chlorides

The substituent positions on the quinoline ring significantly influence the physicochemical and reactive properties of these compounds. Below is a comparative analysis with key analogs from Combi-Blocks ():

| Compound ID | Substituent Positions | CAS Number | MFCD Number | Purity |

|---|---|---|---|---|

| QY-9796 (Target Compound) | 2-(4-Ethylphenyl), 7,8-Me | 1160261-28-8 | MFCD12198063 | 95% |

| QY-6470 | 2-(4-Ethylphenyl), 6,8-Me | 1160254-99-8 | MFCD03421241 | 95% |

| QY-6859 | 2-(4-Ethylphenyl), 6-Me | 1160253-51-9 | MFCD03421145 | 95% |

| QY-7605 | 2-(4-Ethylphenyl), 8-Me | 1160254-21-6 | MFCD03421193 | 95% |

Key Observations :

- Steric and Electronic Effects : The target compound (QY-9796) features methyl groups at the 7- and 8-positions, which may introduce steric hindrance near the carbonyl chloride group compared to QY-6470 (6,8-dimethyl). This could reduce reactivity in nucleophilic substitutions or alter solubility .

- Regioselectivity in Synthesis : Analogs like QY-6859 (6-methyl) and QY-7605 (8-methyl) suggest that Pd-catalyzed cross-coupling reactions (as in ) may favor specific positions during synthesis, depending on ligand and substrate choice .

Reactivity Comparison

The reactivity of quinoline carbonyl chlorides is influenced by substituents:

- Condensation Reactions: demonstrates that 2-phenylquinoline-4-carbonyl chloride reacts with carbamide to form bis-quinoloyl derivatives.

- Nucleophilic Substitution: The electron-withdrawing nitro group in ethyl 4-chloro-8-nitroquinoline-3-carboxylate () contrasts with the methyl/ethyl groups in QY-9794. Nitro substituents typically increase electrophilicity, whereas alkyl groups may stabilize intermediates via inductive effects .

Biological Activity

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a quinoline core with specific substituents that enhance its biological properties:

- Quinoline Core : The quinoline structure is known for its pharmacological significance.

- Substituents : The presence of an ethylphenyl group at position 2 and methyl groups at positions 7 and 8 contributes to its lipophilicity and potential for cellular membrane penetration.

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication processes in cancer cells.

- Enzyme Inhibition : It inhibits topoisomerases, enzymes crucial for DNA replication and repair, which can lead to apoptosis in cancer cells.

- Covalent Bond Formation : The carbonyl chloride functional group can react with nucleophilic sites on proteins, forming covalent adducts that inhibit protein function.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound induce apoptosis in various cancer cell lines through mechanisms involving Par-4 secretion and vimentin binding .

- Mechanistic Insights : Arylquin derivatives have been shown to promote Par-4 secretion from normal cells, which correlates with increased apoptosis in lung and prostate cancer cells .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Various studies have reported that quinoline derivatives exhibit antibacterial and antifungal activities against a range of pathogens. The specific compound may enhance these effects due to its structural characteristics .

- Inhibition Studies : Compounds with similar structures have demonstrated significant inhibition of bacterial growth, indicating potential as therapeutic agents against infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carbonyl chloride | Lacks ethyl and methyl substituents | Different activity profile |

| 6,8-Dimethylquinoline-4-carbonyl chloride | Lacks 4-ethylphenyl group | Reduced interaction with biological targets |

| 2-(4-Methylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | Methyl instead of ethyl group | Variations in reactivity and activity |

The unique substitution pattern of this compound enhances its lipophilicity and biological interactions compared to these similar compounds .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Cancer Treatment : A study demonstrated that arylquin derivatives significantly increased Par-4 secretion in treated fibroblasts, leading to enhanced apoptosis in prostate cancer models .

- Antimicrobial Efficacy : Research evaluating the antimicrobial activity of quinoline derivatives showed promising results against resistant strains of bacteria and fungi, suggesting their potential as new therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions starting with the formation of a quinoline core. For example:

- Step 1 : Condensation of substituted benzaldehyde derivatives with amino ketones to form the quinoline backbone via Friedel-Crafts alkylation or acid-catalyzed cyclization .

- Step 2 : Introduction of the ethylphenyl group at the 2-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Step 3 : Conversion of the 4-carboxylic acid to carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions . Key Parameters : Temperature (60–80°C for cyclization), solvent (dry dichloromethane or toluene), and stoichiometric control of SOCl₂ to avoid over-chlorination.

| Reaction Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Quinoline core formation | H₂SO₄ (catalyst), 70°C | Use excess benzaldehyde derivative |

| Carbonyl chloride formation | SOCl₂, reflux | Ensure complete removal of water |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm for CH₃ and δ 2.6–2.8 ppm for CH₂) .

- Mass Spectrometry (HRMS) : To verify molecular weight (309.79 g/mol) and isotopic patterns from chlorine .

- X-ray Crystallography : Resolve structural ambiguities, such as planarity of the quinoline ring and bond angles at the carbonyl chloride group .

- Infrared (IR) Spectroscopy : Confirm C=O stretching (~1770 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. How should this compound be stored to maintain stability, and what are its decomposition products?

- Storage : Under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carbonyl chloride .

- Decomposition Pathways : Hydrolysis in humid environments forms 2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, detectable via TLC (Rf shift) or HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?

The electron-withdrawing quinoline ring activates the carbonyl chloride toward nucleophilic attack. For example:

- Amide Formation : React with primary amines (e.g., benzylamine) in dry THF to yield stable carboxamides. The reaction proceeds via a tetrahedral intermediate, with rate dependence on amine basicity .

- Controlled Hydrolysis : Use buffered aqueous solutions (pH 7–9) to prevent over-hydrolysis and isolate intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for similar quinoline derivatives?

Discrepancies often arise from substituent effects. For example:

- Ethyl vs. Methoxy Groups : Ethylphenyl enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing solubility compared to methoxy derivatives (logP ~2.8) .

- Data Normalization : Compare IC₅₀ values under standardized assay conditions (e.g., 10% FBS in cell culture media).

| Substituent | LogP | Solubility (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| 4-Ethylphenyl | 3.5 | 12.3 | 0.45 |

| 4-Methoxyphenyl | 2.8 | 45.6 | 1.2 |

Q. What computational strategies are recommended for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to model interactions with the quinoline core and substituents .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Q. How can researchers design experiments to study interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (ka/kd) at varying ligand concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events in PBS buffer (pH 7.4) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.